Nonacosane-3,10-diol
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Overview
Description
Nonacosane-3,10-diol is a long-chain alkanediol, specifically a secondary alcohol, with the molecular formula C29H60O2. It is a naturally occurring compound found in the waxes of various plant species. This compound is known for its role in forming epicuticular wax crystals on plant surfaces, contributing to the hydrophobic properties of the cuticle.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonacosane-3,10-diol can be synthesized through regio-specific hydroxylation reactions of nonacosane-10-ol. These reactions are typically catalyzed by P450-dependent monooxygenases, which introduce hydroxyl groups at specific positions on the carbon chain . The synthetic process involves the following steps:
Hydroxylation: Nonacosane-10-ol undergoes hydroxylation to form this compound.
Purification: The product is purified using techniques such as thin-layer chromatography (TLC) to isolate the desired diol fraction.
Industrial Production Methods
Industrial production of this compound involves the extraction of plant-derived waxes followed by chemical modification. The waxes are subjected to hydroxylation reactions under controlled conditions to produce the diol. The process is optimized for yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Nonacosane-3,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form nonacosane.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Nonacosane-3,10-dione or nonacosanoic acid.
Reduction: Nonacosane.
Substitution: Various substituted nonacosane derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
Nonacosane-3,10-diol exerts its effects primarily through its hydrophobic properties. In plants, it forms part of the epicuticular wax layer, which reduces water loss and provides a barrier against pathogens. The compound’s hydroxyl groups allow it to interact with other molecules, forming stable structures that contribute to the integrity of the wax layer .
Comparison with Similar Compounds
Similar Compounds
Nonacosane-10-ol: Another long-chain alkanediol found in plant waxes.
Nonacosane-4,10-diol: Similar structure with hydroxyl groups at different positions.
Nonacosane-5,10-diol: Another isomer with hydroxyl groups at the 5th and 10th positions.
Uniqueness
Nonacosane-3,10-diol is unique due to its specific hydroxylation pattern, which influences its physical properties and interactions with other molecules. This specificity makes it particularly effective in forming stable wax structures on plant surfaces, contributing to its unique role in plant biology .
Properties
CAS No. |
167769-12-2 |
---|---|
Molecular Formula |
C29H60O2 |
Molecular Weight |
440.8 g/mol |
IUPAC Name |
nonacosane-3,10-diol |
InChI |
InChI=1S/C29H60O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-29(31)27-24-21-20-22-25-28(30)4-2/h28-31H,3-27H2,1-2H3 |
InChI Key |
AZCAOVQLYUGFIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(CCCCCCC(CC)O)O |
Origin of Product |
United States |
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